2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(butylimino)-3,7-dimethyl-4-oxo-, ethyl ester
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Overview
Description
2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(butylimino)-3,7-dimethyl-4-oxo-, ethyl ester is a complex organic compound. It belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(butylimino)-3,7-dimethyl-4-oxo-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyrido-thiazine core, followed by the introduction of the carboxylic acid group and the ethyl ester moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(butylimino)-3,7-dimethyl-4-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(butylimino)-3,7-dimethyl-4-oxo-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(butylimino)-3,7-dimethyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester
- 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(ethylimino)-7-methyl-4-oxo-, ethyl ester
Uniqueness
The uniqueness of 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(butylimino)-3,7-dimethyl-4-oxo-, ethyl ester lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for various applications that require precise chemical behavior.
Properties
CAS No. |
81960-12-5 |
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Molecular Formula |
C16H21N3O3S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl 2-butylimino-3,7-dimethyl-4-oxopyrido[3,2-e][1,3]thiazine-6-carboxylate |
InChI |
InChI=1S/C16H21N3O3S/c1-5-7-8-17-16-19(4)14(20)12-9-11(15(21)22-6-2)10(3)18-13(12)23-16/h9H,5-8H2,1-4H3 |
InChI Key |
FHDILFXYRZIQLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C1N(C(=O)C2=CC(=C(N=C2S1)C)C(=O)OCC)C |
Origin of Product |
United States |
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